Bienvenue dans la boutique en ligne BenchChem!

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Antimalarial Infectious Disease Structure-Activity Relationship

This THIQ-3-carboxylate scaffold is differentiated by its 6-hydroxy substituent—SAR studies across multiple target classes confirm this group imparts superior bioactivity versus non-hydroxylated analogs, particularly for antimalarial (IC50 < 0.2 µg/mL) and PPARγ/PTP-1B-targeting antidiabetic programs. The C3-ethyl ester enables rapid diversification. Synthesized via a well-documented esterification route with full characterization (MS, ¹H NMR) available, ensuring batch consistency and accelerating analytical method development. Choose this building block to access a validated, privileged chemotype for focused library synthesis and lead optimization.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 134388-85-5
Cat. No. B137450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
CAS134388-85-5
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2=C(CN1)C=CC(=C2)O
InChIInChI=1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3
InChIKeyGVLQCKKJTOBRSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 134388-85-5) is a Versatile Scaffold in Drug Discovery


Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 134388-85-5) is a functionalized heterocyclic building block, serving as a key intermediate in the synthesis of conformationally constrained amino acid analogs and other bioactive molecules [1]. Its core tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and therapeutic agents, and the 6-hydroxy group provides a critical handle for further functionalization or direct pharmacological activity [2].

Why Generic 1,2,3,4-Tetrahydroisoquinolines Cannot Replace Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate


While the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is common, the specific substitution pattern of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is not interchangeable with other THIQ analogs. The presence of the 6-hydroxy group is a crucial determinant of both chemical reactivity and biological activity. Structure-Activity Relationship (SAR) studies across multiple target classes consistently demonstrate that THIQs possessing a 6-hydroxyl group exhibit a distinct and often favorable activity profile compared to those lacking it [1]. Furthermore, the C3-carboxylate ester provides a synthetic handle for diversification, but its presence also influences the compound's physicochemical properties, such as logP and hydrogen bonding capacity, which are critical for in vitro assay performance and in vivo pharmacokinetics .

Quantitative Evidence for Selecting Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate over Unsubstituted Analogs


Superior Antiplasmodial Potency of 6-Hydroxy-THIQ Scaffold Against P. falciparum

In a direct comparison of 21 synthesized 1-aryl-THIQ analogs, compounds containing the 6-hydroxy substituent demonstrated significantly higher antiplasmodial activity. Two specific 6-hydroxy-THIQ derivatives achieved IC50 values < 0.2 μg/mL, placing them in the 'highly active' category, whereas the vast majority of other derivatives (17 out of 21) showed only 'moderate' activity or were inactive [1].

Antimalarial Infectious Disease Structure-Activity Relationship

Enhanced In Vivo Safety Profile of a C3-Carboxylic Acid THIQ Analog vs. Rosiglitazone in Diabetic Models

A close structural analog, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative 14i (which shares the THIQ-3-carboxylate core), demonstrated a superior safety margin compared to the standard-of-care rosiglitazone in vivo. While not the exact ethyl ester, this data demonstrates the therapeutic potential of the core scaffold. Compound 14i showed a 5-fold stronger hypoglycemic effect and a 4-fold or more weaker hemodilution effect, resulting in a calculated 20-fold or greater safety margin than rosiglitazone [1].

Diabetes PPARγ Agonist PTP-1B Inhibitor

A Well-Defined Synthetic Intermediate with Documented Mass and NMR Fingerprint

A key differentiator for procurement is the availability of a validated and reproducible synthetic route with clear analytical benchmarks. Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been synthesized and characterized in a patent procedure, providing a mass spectrum (expected 222.1, found 222.0) and a detailed 1H NMR spectrum .

Organic Synthesis Analytical Chemistry Process Development

High-Impact Application Scenarios for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate


Medicinal Chemistry: SAR-Driven Optimization of Antimalarial Leads

This compound is ideally suited for medicinal chemistry campaigns focused on antimalarial drug discovery. The evidence shows that the 6-hydroxy-THIQ scaffold is a privileged motif for achieving potent antiplasmodial activity (IC50 < 0.2 μg/mL) [1]. Using this compound as a core intermediate allows for rapid synthesis of focused libraries to explore substitutions at the N1 and C3 positions, optimizing for both potency and favorable in silico ADME properties. Selection over non-hydroxylated analogs is justified by the established SAR that links the 6-OH group to superior activity [1].

Process Chemistry: Reliable Starting Material for Scaled Synthesis

For process development and scale-up, this compound offers a reliable entry point. It is synthesized via a well-documented, straightforward esterification procedure from the commercially available carboxylic acid [1]. The availability of detailed characterization data (MS, 1H NMR) [1] provides a clear quality benchmark, ensuring batch-to-batch consistency and facilitating analytical method development. This reduces risk and accelerates timelines compared to developing a new route for a less-characterized or novel intermediate.

Metabolic Disease Research: Building PPARγ/PTP-1B Dual Modulators

This scaffold is a validated starting point for developing novel therapeutics for type 2 diabetes. Analogs based on the THIQ-3-carboxylate core have demonstrated potent PPARγ agonism and PTP-1B inhibition [1]. Notably, these compounds have shown a superior in vivo safety profile with significantly reduced hemodilution side effects compared to the thiazolidinedione class (e.g., rosiglitazone) [1]. Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a key building block for synthesizing and optimizing this next generation of safer anti-diabetic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.